tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound belonging to the class of pyridoindoles. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and pathways.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents, particularly in oncology and neurology.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridoindole derivatives such as:
- 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 6-methoxy-3,4-dihydro-1H-isoquinoline
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole .
Uniqueness
tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS Number: 2096986-98-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological evaluation, and potential therapeutic applications.
Biological Activity Overview
The compound has been evaluated for various biological activities, including antibacterial, antifungal, and cytotoxic effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against several strains of bacteria, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
For example, in vitro studies revealed a minimum inhibitory concentration (MIC) of less than 1 µg/mL against MRSA strains, indicating strong antibacterial potential . The compound's ability to inhibit biofilm formation in S. aureus further underscores its therapeutic promise in combating antibiotic-resistant infections.
Antifungal Activity
The compound has also been tested against fungal pathogens such as Candida albicans , demonstrating promising antifungal activity. The specific mechanisms of action remain to be fully elucidated but may involve disruption of cell wall synthesis or function .
Cytotoxic Activity
Cytotoxicity assays have shown that this compound possesses significant antiproliferative effects on various cancer cell lines. Notably:
- IC50 values were reported in the micromolar range for several tested cell lines.
- The compound selectively inhibited rapidly dividing cancer cells compared to normal fibroblast cells .
Table 1: Summary of Biological Activities
The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act as a multikinase inhibitor, similar to other compounds in the pyrido[4,3-b]indole class. This may involve modulation of signaling pathways related to cell proliferation and apoptosis .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-8-13-12(10-19)11-6-5-7-14(21-4)15(11)18-13/h5-7,18H,8-10H2,1-4H3 |
InChI Key |
SJNDMCHLCDOKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.